molecular formula C25H24N2O2 B10927088 3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole

3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10927088
M. Wt: 384.5 g/mol
InChI Key: XQDPSUXQYGLZJM-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or other substituted aromatic derivatives.

Scientific Research Applications

3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the aromatic rings can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of methoxy and methyl groups on its aromatic rings

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H24N2O2/c1-17-6-5-7-21(16-17)27-25(20-10-14-23(29-4)15-11-20)18(2)24(26-27)19-8-12-22(28-3)13-9-19/h5-16H,1-4H3

InChI Key

XQDPSUXQYGLZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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